

An In-depth Technical Guide to Isobutylsulfamoyl Chloride

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Compound of Interest

Compound Name: *Isobutylsulfamoyl Chloride*

Cat. No.: *B1321835*

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Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Isobutylsulfamoyl Chloride** (CAS No. 26118-68-3). Due to the limited availability of specific experimental data in publicly accessible literature, this document combines confirmed information with predicted properties and a representative synthesis protocol based on established chemical principles and data from analogous compounds. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering insights into the handling, synthesis, and characterization of this important chemical intermediate. All predicted data are clearly indicated.

Chemical Structure and Identification

Isobutylsulfamoyl Chloride, also known as N-(2-methylpropyl)sulfamoyl chloride, is a sulfamoyl chloride derivative with an isobutyl group attached to the nitrogen atom.

The fundamental chemical identity of **Isobutylsulfamoyl Chloride** is established by its molecular formula and CAS registry number.

Identifier	Value
IUPAC Name	N-(2-methylpropyl)sulfamoyl chloride
Synonyms	Isobutylsulfamoyl Chloride
CAS Number	26118-68-3[1]
Molecular Formula	C4H10ClNO2S[1]
Molecular Weight	171.64 g/mol [1]
Physical Form	Liquid[1]

Below is a 2D representation of the chemical structure of **Isobutylsulfamoyl Chloride**.

 2D Structure of Isobutylsulfamoyl Chloride

Physicochemical Properties

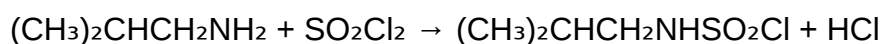
Detailed experimental data on the physicochemical properties of **Isobutylsulfamoyl Chloride** are not widely available. The following table summarizes the known information and provides estimated values based on trends observed for structurally similar sulfamoyl chlorides.

Property	Value	Notes
Melting Point	Not available	Expected to be low, as it is a liquid at room temperature.
Boiling Point	Predicted: ~80-85 °C at 10 mmHg	Estimated based on analogous N-alkylsulfamoyl chlorides.
Density	Predicted: ~1.2 g/cm ³	Estimated based on analogous compounds.
Solubility	Soluble in aprotic organic solvents (e.g., dichloromethane, THF, diethyl ether).	Sulfamoyl chlorides are reactive with protic solvents like water and alcohols.
Purity	≥98%	As available from commercial suppliers[1].

Synthesis of Isobutylsulfamoyl Chloride: A Representative Protocol

A specific, detailed experimental protocol for the synthesis of **Isobutylsulfamoyl Chloride** is not readily found in peer-reviewed literature. However, the synthesis of N-alkylsulfamoyl chlorides is a well-established transformation in organic chemistry. The following protocol is a representative example based on the reaction of an amine with sulfuryl chloride in the presence of a base.

Reaction Scheme:



Materials and Reagents:

- Isobutylamine
- Sulfuryl chloride (SO_2Cl_2)
- Triethylamine (or another suitable non-nucleophilic base)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (or sodium sulfate)

Experimental Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with isobutylamine (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath. Triethylamine (1.1 equivalents) is added to the solution.

- **Addition of Sulfuryl Chloride:** A solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
- **Reaction Monitoring:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** The reaction mixture is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **Isobutylsulfamoyl Chloride**.

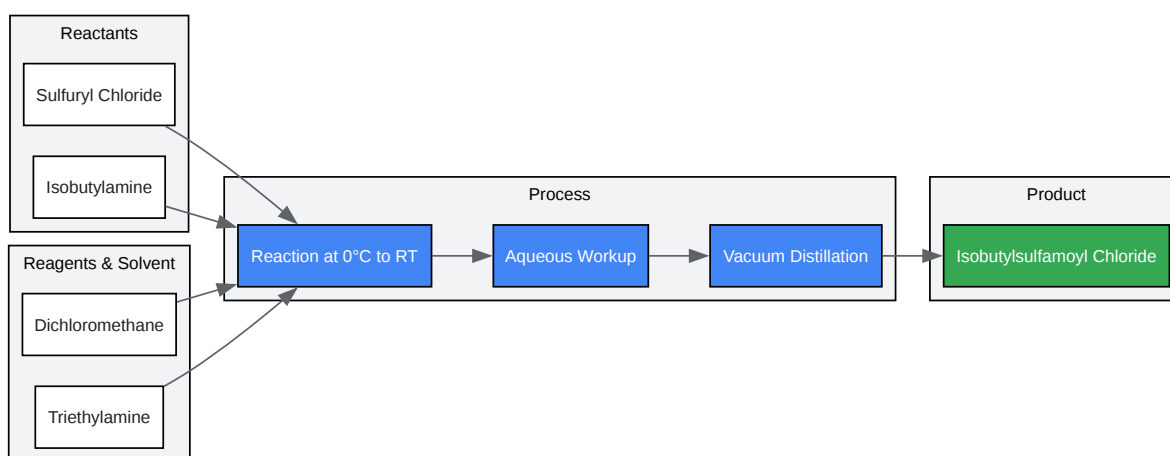
Spectroscopic Data (Predicted)

Specific spectroscopic data for **Isobutylsulfamoyl Chloride** is not widely published. The following table outlines the predicted spectral characteristics based on the known structure and data from analogous compounds.

Spectroscopic Technique	Predicted Data
^1H NMR (CDCl_3)	δ ~0.95 (d, 6H, $J \approx 6.5$ Hz, 2 x CH_3), δ ~1.90 (m, 1H, CH), δ ~3.10 (t, 2H, $J \approx 6.5$ Hz, N- CH_2), δ ~5.0 (br s, 1H, NH)
^{13}C NMR (CDCl_3)	δ ~20 (2 x CH_3), δ ~28 (CH), δ ~55 (N- CH_2)
Infrared (IR)	ν ~3300 cm^{-1} (N-H stretch), ν ~1350 cm^{-1} and ~1160 cm^{-1} (asymmetric and symmetric S=O stretch)
Mass Spectrometry (MS)	Molecular Ion (M^+) at m/z 171 (for ^{35}Cl) and 173 (for ^{37}Cl) in a ~3:1 ratio. Fragmentation may show loss of Cl (m/z 136) and the isobutyl group.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of **Isobutylsulfamoyl Chloride** as described in the representative protocol.



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Caption: Synthesis workflow for **Isobutylsulfamoyl Chloride**.

Conclusion

This technical guide has synthesized the available information on **Isobutylsulfamoyl Chloride** to provide a detailed overview for the scientific community. While specific experimental data remains scarce, the provided structural information, predicted properties, and a representative synthesis protocol offer a solid foundation for researchers working with this compound. It is recommended that any experimental work based on the predicted data and protocols be conducted with careful monitoring and characterization to validate the findings.

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References

- 1. ISOBUTYLSULFAMOYL CHLORIDE | CymitQuimica [cymitquimica.com]
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